2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with pyrrolidine and piperazine groups, as well as a pyridine ring with a carbonitrile group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine to form the pyrrolidinyl-pyrimidine intermediate . This intermediate is then reacted with piperazine and subsequently coupled with a pyridine-4-carbonitrile derivative under specific conditions, such as the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine-pyrimidine structure but lacks the piperazine and pyridine-4-carbonitrile groups.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in its overall structure and functional groups.
Pyrrolidine-2,5-diones: Another class of pyrrolidine derivatives with distinct chemical properties.
Uniqueness
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of pyrrolidine, pyrimidine, piperazine, and pyridine-4-carbonitrile groups, which confer specific pharmacological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H21N7 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H21N7/c19-13-15-3-4-20-16(11-15)24-7-9-25(10-8-24)18-12-17(21-14-22-18)23-5-1-2-6-23/h3-4,11-12,14H,1-2,5-10H2 |
InChI Key |
MEUIYLDWDWESNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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